
1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that possesses unique properties, making it an interesting target for synthesis and investigation.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
1,4-di(4-pyridyl)benzene serves as a versatile ligand in coordination chemistry. Its rigid, planar structure allows it to coordinate with metal ions, forming robust frameworks. Researchers have used it to construct metal-organic frameworks (MOFs) with tunable pore sizes, high surface areas, and potential applications in gas storage, catalysis, and drug delivery .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. 1,4-di(4-pyridyl)benzene participates in host-guest systems, where it acts as a receptor for various guest molecules. These interactions can lead to self-assembly, molecular recognition, and functional materials .
Luminescent Materials
The conjugated system within 1,4-di(4-pyridyl)benzene imparts luminescent properties. Researchers have explored its use in designing luminescent materials, such as organic light-emitting diodes (OLEDs), sensors, and fluorescent probes for biological imaging .
Organic Electronics
Due to its π-conjugated structure, 1,4-di(4-pyridyl)benzene has potential applications in organic electronics. It can serve as a building block for organic semiconductors, field-effect transistors (FETs), and photovoltaic devices .
Host-Guest Chemistry in Supramolecular Assemblies
1,4-di(4-pyridyl)benzene can form inclusion complexes with various guest molecules. Researchers have investigated its role in supramolecular assemblies, including host-guest interactions, crystal engineering, and encapsulation of small molecules .
Crystal Engineering
Crystal engineering involves designing and controlling crystal structures for specific purposes. Researchers have utilized 1,4-di(4-pyridyl)benzene to create novel crystalline materials with tailored properties, such as porosity, mechanical strength, and optical behavior .
These applications highlight the versatility and potential of 1,4-di(4-pyridyl)benzene in various scientific domains. Its unique properties continue to inspire innovative research across disciplines. If you need further details or additional applications, feel free to ask! 😊
ChemicalBook. 1,4-Di(4-pyridyl)benzene (CAS No. 113682-56-7) Chemical Properties, Applications, and Production Process. Link
Propiedades
IUPAC Name |
1-but-3-ynyl-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-3-6-11-10(13)12-8-9-5-4-7-14-9/h1,4-5,7H,3,6,8H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOGJLDPSKEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

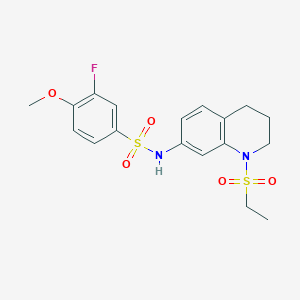
![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)
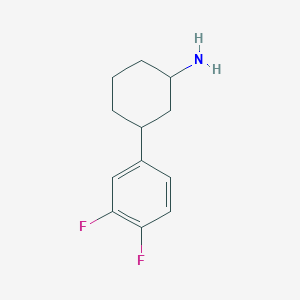
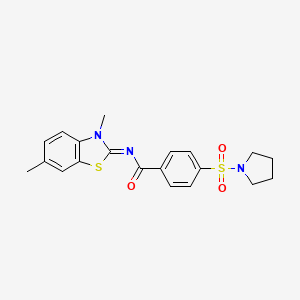
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)
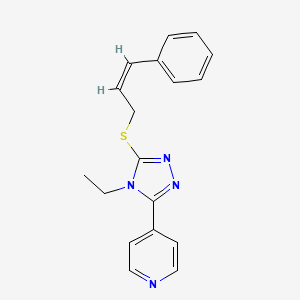
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)
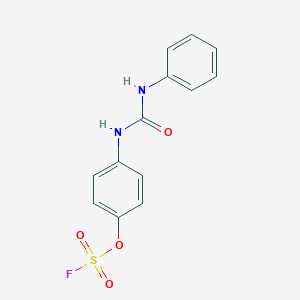
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)
![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)
![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)